![molecular formula C12H16N6 B166969 2,2'-Hydrazine-1,2-diylbis(4,6-dimethylpyrimidine) CAS No. 7135-09-3](/img/structure/B166969.png)
2,2'-Hydrazine-1,2-diylbis(4,6-dimethylpyrimidine)
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Overview
Description
Scientific Research Applications
Synthesis and Biological Activity
The research into 2,2'-Hydrazine-1,2-diylbis(4,6-dimethylpyrimidine) and its derivatives focuses mainly on the synthesis of novel compounds and their potential biological activities. These compounds have been synthesized and investigated for various biological activities, including antioxidant, anti-inflammatory, antibacterial, and antifungal effects.
Antioxidant and Anti-inflammatory Activities : Novel pyrimidine and triazole fused derivatives, including dimethylated adducts and hydrazine derivatives of dihydropyrimidinecarbonitriles, have shown potent antioxidant and anti-inflammatory activities in vitro. This suggests potential therapeutic applications in conditions where oxidative stress and inflammation are implicated (Bhalgat et al., 2014).
Antimicrobial Activities : Derivatives synthesized from the base compound have demonstrated moderate to potent in vitro activities against a range of microbial threats, including antibacterial and antifungal effects. This highlights the potential for these compounds in developing new antimicrobial agents (Ramesh & Bhalgat, 2011).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of these compounds involve various techniques, including IR, NMR, mass spectral data, and elemental analysis, to confirm the structures of the newly synthesized compounds.
Synthesis Techniques : The synthesis involves the creation of dihydropyrimidinecarbonitrile derivatives, their dimethylated adducts, and subsequent hydrazine derivatives. These processes are crucial for developing novel compounds with potential biological activities (Bhalgat et al., 2014).
Characterization of Compounds : Detailed characterization using various analytical techniques is essential for understanding the properties and potential applications of these compounds. This includes studying their mass spectral patterns to elucidate structures and potential reactivity (Bhalgat et al., 2014).
Safety And Hazards
properties
IUPAC Name |
1,2-bis(4,6-dimethylpyrimidin-2-yl)hydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6/c1-7-5-8(2)14-11(13-7)17-18-12-15-9(3)6-10(4)16-12/h5-6H,1-4H3,(H,13,14,17)(H,15,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZOKOHFIDPNDP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NNC2=NC(=CC(=N2)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70294015 |
Source
|
Record name | 2,2'-hydrazine-1,2-diylbis(4,6-dimethylpyrimidine) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70294015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Hydrazine-1,2-diylbis(4,6-dimethylpyrimidine) | |
CAS RN |
7135-09-3 |
Source
|
Record name | NSC93473 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93473 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2'-hydrazine-1,2-diylbis(4,6-dimethylpyrimidine) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70294015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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